molecular formula C10H15N3O2 B2872063 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one CAS No. 1603127-91-8

4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one

Cat. No.: B2872063
CAS No.: 1603127-91-8
M. Wt: 209.249
InChI Key: VERUSCLTQKZFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one is a heterocyclic compound that features both piperidine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the hydroxymethyl group on the piperidine ring and the pyrimidinone structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, undergoes functionalization to introduce the hydroxymethyl group. This can be achieved through reactions such as hydroxymethylation using formaldehyde and a suitable catalyst.

    Pyrimidine Ring Formation: The hydroxymethyl piperidine derivative is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
  • 4-Piperidinemethanol
  • 4-Hydroxy-piperidine

Uniqueness

4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one is unique due to the combination of the piperidine and pyrimidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure is less common compared to other piperidine or pyrimidine derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-6-8-1-3-13(4-2-8)9-5-10(15)12-7-11-9/h5,7-8,14H,1-4,6H2,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERUSCLTQKZFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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